molecular formula C10H14O B13846825 4-Tert-butyl-D9-phenol-2,3,5,6-D4

4-Tert-butyl-D9-phenol-2,3,5,6-D4

Cat. No.: B13846825
M. Wt: 163.30 g/mol
InChI Key: QHPQWRBYOIRBIT-JPLVHWSDSA-N
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Description

4-Tert-butyl-D9-phenol-2,3,5,6-D4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling. The molecular formula of this compound is C10D13HO, and it has a molecular weight of 163.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 typically involves the deuteration of 4-tert-butylphenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The product is then purified through distillation or recrystallization to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-D9-phenol-2,3,5,6-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-D9-phenol-2,3,5,6-D4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-D9-phenol-2,3,5,6-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The phenolic group can interact with enzymes and receptors, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-D9-phenol-2,3,5,6-D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of isotopic effects and the tracing of metabolic pathways with high precision. This compound’s stability and isotopic enrichment make it a valuable tool in various scientific fields .

Properties

Molecular Formula

C10H14O

Molecular Weight

163.30 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D

InChI Key

QHPQWRBYOIRBIT-JPLVHWSDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O

Origin of Product

United States

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